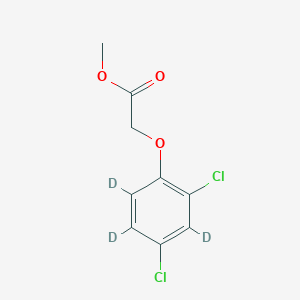

2,4-D Methyl ester-d3-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H8Cl2O3 |

|---|---|

Molecular Weight |

238.08 g/mol |

IUPAC Name |

methyl 2-(2,4-dichloro-3,5,6-trideuteriophenoxy)acetate |

InChI |

InChI=1S/C9H8Cl2O3/c1-13-9(12)5-14-8-3-2-6(10)4-7(8)11/h2-4H,5H2,1H3/i2D,3D,4D |

InChI Key |

HWIGZMADSFQMOI-NRUYWUNFSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1OCC(=O)OC)Cl)[2H])Cl)[2H] |

Canonical SMILES |

COC(=O)COC1=C(C=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Physical and Chemical Properties of 2,4-D Methyl Ester-d3

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4-D Methyl Ester-d3. As an isotopically labeled analog of 2,4-D Methyl Ester, it is primarily utilized as an internal standard in analytical methodologies, particularly in mass spectrometry-based assays, for the quantification of 2,4-D and its related compounds in various matrices. Due to the limited availability of specific experimental data for the deuterated form, this guide presents the well-documented properties of the non-labeled 2,4-D Methyl Ester as a close and reliable surrogate. The primary difference between the two compounds lies in their molecular weight, which is explicitly addressed.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of 2,4-D Methyl Ester are summarized in the table below. These properties are critical for understanding its environmental fate, designing analytical methods, and ensuring safe handling. The molecular weight for the deuterated (-d3) variant has been calculated to reflect the isotopic substitution.

| Property | Value |

| Chemical Name | Methyl 2-(2,4-dichlorophenoxy)acetate-d3 |

| Synonyms | (2,4-Dichlorophenoxy)acetic acid methyl ester-d3, Methyl (2,4-dichlorophenoxy)acetate-d3 |

| CAS Number | Not available for the d3 variant. (1928-38-7 for the non-labeled compound[1][2][3][4][5][6][7]) |

| Molecular Formula | C₉H₅D₃Cl₂O₃ |

| Molecular Weight | 238.08 g/mol (Calculated for d3 variant); 235.06 g/mol (for non-labeled compound[1][2][3][4][5]) |

| Physical Description | White crystalline solid[2] |

| Melting Point | 119 °C[7] |

| Boiling Point | 119 °C at 1 Torr[7] |

| Vapor Pressure | 0.0023 mmHg[2] |

| Water Solubility | Insoluble[8] |

| Solubility in Organics | Soluble in methanol (B129727), ethanol, isopropanol, and acetone[8] |

| Octanol/Water Partition Coefficient (log Kow) | 3.1[2] |

Experimental Protocols

The following sections detail common experimental methodologies involving 2,4-D Methyl Ester. Given that the deuterated form serves as an internal standard, these protocols are directly applicable.

Preparation of Standard Solutions

Accurate preparation of standard solutions is fundamental for quantitative analysis.

Protocol for 1000 µg/mL Stock Solution:

-

Accurately weigh 0.1000 g of 2,4-D Methyl Ester analytical standard.

-

Quantitatively transfer the weighed standard into a 100-mL volumetric flask.

-

Rinse the weighing vessel with a small amount of methanol and transfer the rinsate to the volumetric flask to ensure a complete transfer.

-

Add methanol to the flask to bring the volume to the calibration mark.

-

Cap the flask and invert it several times to ensure the solution is homogeneous.

This protocol is adapted from standard procedures for preparing analytical standards of 2,4-D and its derivatives[9].

Analytical Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the separation and identification of 2,4-D Methyl Ester.

Sample Preparation: For environmental samples such as soil or water, a liquid-liquid or solid-phase extraction is typically performed, followed by derivatization to the methyl ester if the parent acid is being analyzed. Since the target analyte is already the methyl ester, derivatization is not required. The extract is then concentrated and reconstituted in a suitable solvent for GC-MS analysis.

GC-MS Parameters (Illustrative):

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Column: Rtx-440 or Rtx-CLPesticides2[5]

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 60 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Agilent 5977A or equivalent

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 50-300

-

Data Acquisition: Full scan and/or Selected Ion Monitoring (SIM)

The use of 2,4-D Methyl Ester-d3 as an internal standard allows for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.

Visualizations

Mechanism of Action: Synthetic Auxin Pathway

2,4-D and its esters function as synthetic auxins, which are a class of plant growth regulators. They mimic the effects of natural auxins, leading to uncontrolled and unsustainable growth in susceptible plants.

Caption: Herbicidal mechanism of 2,4-D Methyl Ester as a synthetic auxin.

Experimental Workflow: Quantification using an Internal Standard

The following diagram illustrates a typical workflow for the quantitative analysis of an analyte using an isotopically labeled internal standard like 2,4-D Methyl Ester-d3.

Caption: Workflow for quantitative analysis using an internal standard.

References

- 1. 2,4-D methyl ester [webbook.nist.gov]

- 2. 2,4-D-Methyl | C9H8Cl2O3 | CID 1488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-D methyl ester (CAS 1928-38-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 2,4-D methyl ester [webbook.nist.gov]

- 5. ez.restek.com [ez.restek.com]

- 6. 2,4-D-METHYL ESTER | 1928-38-7 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. epa.gov [epa.gov]

Commercial Suppliers and Technical Guide for 2,4-D Methyl Ester-d3

For researchers, scientists, and drug development professionals requiring a stable isotope-labeled internal standard for the quantification of the herbicide 2,4-D methyl ester, 2,4-D Methyl ester-d3 is a critical reagent. This guide provides an in-depth overview of its commercial availability, and technical applications, including experimental protocols and pathway diagrams.

Commercial Availability

A number of reputable chemical suppliers offer 2,4-D Methyl ester-d3. The following table summarizes the quantitative data available from prominent vendors to facilitate easy comparison for procurement.

| Supplier | Product Name | CAS Number | Isotopic Enrichment | Purity | Available Quantities |

| CDN Isotopes | Methyl (2,4-Dichlorophenoxy-d3)acetate | 358731-20-1 | 98 atom % D | Not specified | 10 mg, 50 mg |

| LGC Standards | 2,4-D Methyl Ester-d3 | Not specified | Not specified | Not specified | 100 mg |

| MedchemExpress | 2,4-D methyl ester-d3 | Not specified | Not specified | Not specified | Not specified |

| Santa Cruz Biotechnology | 2,4-D methyl ester | 1928-38-7 (unlabeled) | Not applicable | Not specified | Not specified |

| Toronto Research Chemicals | Not specified | Not specified | Not specified | Not specified | Custom synthesis available |

Note: Purity, pricing, and packaging are subject to change and may require logging into the supplier's website or requesting a quote. Santa Cruz Biotechnology lists the unlabeled compound; availability of the deuterated form should be confirmed directly. Toronto Research Chemicals is a known supplier of a wide range of isotopically labeled compounds and is a likely source for custom synthesis.

Synthesis and Analysis

Experimental Protocol: Synthesis of 2,4-D Methyl ester-d3

The synthesis of 2,4-D Methyl ester-d3 can be achieved through the esterification of 2,4-Dichlorophenoxyacetic acid-d3 with methanol (B129727). A general procedure is outlined below, based on established esterification methods.

Materials:

-

2,4-Dichlorophenoxyacetic acid-d3

-

Anhydrous methanol (CH3OH)

-

Sulfuric acid (H2SO4) as a catalyst

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2,4-Dichlorophenoxyacetic acid-d3 in a minimal amount of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2,4-D Methyl ester-d3.

-

The crude product can be further purified by column chromatography if necessary.

Experimental Protocol: Quantitative Analysis by GC-MS

2,4-D Methyl ester-d3 is an ideal internal standard for the quantification of 2,4-D methyl ester in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation and Reagents:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., DB-5ms)

-

2,4-D Methyl ester analytical standard

-

2,4-D Methyl ester-d3 internal standard

-

High-purity solvent for sample and standard preparation (e.g., ethyl acetate)

Procedure:

-

Preparation of Calibration Standards: Prepare a series of calibration standards containing known concentrations of 2,4-D methyl ester and a fixed concentration of 2,4-D Methyl ester-d3 as the internal standard.

-

Sample Preparation: Extract the analyte from the sample matrix using an appropriate solvent extraction method. After extraction, spike the sample extract with the same fixed concentration of 2,4-D Methyl ester-d3 as used in the calibration standards.

-

GC-MS Analysis: Inject the prepared standards and samples into the GC-MS system. The GC will separate the components of the mixture, and the MS will detect and quantify the target ions.

-

GC Conditions: Optimize the temperature program of the GC oven to ensure good separation of the analyte and internal standard from matrix interferences.

-

MS Conditions: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for both 2,4-D methyl ester and 2,4-D Methyl ester-d3. For the deuterated standard, the molecular ion will be 3 daltons higher than the unlabeled compound.

-

-

Data Analysis: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards. Use this calibration curve to determine the concentration of 2,4-D methyl ester in the unknown samples.

Mechanism of Action and Experimental Workflows

Signaling Pathway of 2,4-D as a Synthetic Auxin

2,4-D acts as a synthetic auxin, a plant hormone that regulates growth. At herbicidal concentrations, it overwhelms the plant's normal hormonal balance, leading to uncontrolled growth and eventually, death. The following diagram illustrates the key steps in the 2,4-D signaling pathway.

Experimental Workflow for a Stable Isotope Dilution Assay

The use of 2,4-D Methyl ester-d3 as an internal standard in a stable isotope dilution assay (SIDA) is a gold-standard quantitative technique. The workflow for such an experiment is depicted below.

2,4-D Methyl ester-d3-1 CAS number and molecular weight

An In-depth Technical Guide to 2,4-D Methyl Ester-d3

This technical guide provides comprehensive information on the isotopically labeled 2,4-D Methyl ester-d3, catering to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, experimental protocols, and relevant biological pathways.

Core Chemical Data

The nomenclature "2,4-D Methyl ester-d3-1" is ambiguous. The "-1" is not a standard chemical descriptor. However, several deuterated forms of 2,4-D Methyl Ester are commercially available. The most common variants involve deuteration on the methyl group or the phenyl ring. The key quantitative data for these compounds are summarized below.

Table 1: Physicochemical Properties of Deuterated 2,4-D Methyl Ester Variants

| Property | 2,4-D Methyl ester-d3 (Methyl-d3) | Methyl 2,4-dichlorophenoxy-3,5,6-d3-acetate (Ring-d3) |

| CAS Number | 358731-20-1 | Not readily available, often custom synthesis |

| Molecular Weight | 238.08 g/mol | 238.08 g/mol |

| Molecular Formula | C₉H₅D₃Cl₂O₃ | C₉H₅D₃Cl₂O₃ |

| Synonyms | Methyl (2,4-Dichlorophenoxy-d3)acetate | 2,4-D Methyl Ester (ring-d3) |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 2,4-D and its esters are crucial for research and development. Below are representative protocols.

Synthesis of 2,4-D Methyl Ester via Fischer Esterification

This protocol describes a general method for the synthesis of 2,4-D methyl ester from 2,4-Dichlorophenoxyacetic acid.

Materials:

-

2,4-Dichlorophenoxyacetic acid (2,4-D)

-

Methanol (B129727) (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Sodium chloride (saturated solution, brine)

-

Anhydrous sodium sulfate

-

Ethyl acetate (B1210297)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve 2,4-Dichlorophenoxyacetic acid in an excess of anhydrous methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2,4-D methyl ester.

-

The crude product can be further purified by column chromatography or distillation.

Analysis of 2,4-D in Soil Samples by HPLC-UV

This protocol outlines a method for the extraction and quantification of 2,4-D from soil samples.[2][3][4]

Materials:

-

Soil sample

-

Acetonitrile (B52724) (HPLC grade)

-

Deionized water

-

2,4-D analytical standard

-

Modified Soxhlet apparatus

-

Rotary evaporator

-

Syringe filters (0.45 µm)

-

HPLC system with a UV detector and a C18 column

Procedure:

-

Sample Preparation: Air-dry the soil sample, homogenize it, and pass it through a sieve.

-

Extraction:

-

Concentration: Concentrate the resulting extract using a rotary evaporator to near dryness.

-

Reconstitution: Reconstitute the residue in a known volume of acetonitrile.

-

Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before HPLC analysis.

-

HPLC Analysis:

-

Inject the filtered sample into the HPLC system.

-

Perform the separation on a C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water).[2]

-

Detect the analyte using a UV detector at an appropriate wavelength (e.g., 228 nm).[2][3]

-

Quantify the concentration of 2,4-D by comparing the peak area with that of a calibration curve prepared from analytical standards.

-

Visualizations

The following diagrams illustrate the mode of action of 2,4-D and a typical analytical workflow.

References

Isotopic Enrichment of 2,4-D Methyl Ester-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment of 2,4-D Methyl ester-d3, a crucial internal standard for quantitative analysis. This document outlines a proposed synthesis method, detailed experimental protocols for characterization, and quantitative data expectations. The methodologies described are based on established chemical principles and available data for analogous non-deuterated compounds.

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide.[1] Its methyl ester derivative is also of significant interest. For precise quantification of 2,4-D and its metabolites in various matrices, stable isotope-labeled internal standards are indispensable. 2,4-D Methyl ester-d3, where the three hydrogen atoms of the methyl ester group are replaced with deuterium (B1214612), is an ideal internal standard for mass spectrometry-based analytical methods due to its similar chemical and physical properties to the unlabeled analyte and its distinct mass difference. This guide details the preparation and quality control of this important analytical standard.

Synthesis of 2,4-D Methyl Ester-d3

The synthesis of 2,4-D Methyl ester-d3 can be achieved through the esterification of commercially available 2,4-Dichlorophenoxyacetic acid-d3 with deuterated methanol (B129727) (CD3OD). This approach ensures the deuterium labels are located on the methyl ester group.

Proposed Synthesis Pathway

The most direct method for the synthesis of 2,4-D Methyl ester-d3 is the Fischer esterification of 2,4-Dichlorophenoxyacetic acid-d3 using deuterated methanol in the presence of an acid catalyst.

Diagram of the proposed synthesis pathway for 2,4-D Methyl ester-d3.

References

Stability and Storage Conditions for 2,4-D Methyl ester-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the deuterated analytical standard, 2,4-D Methyl ester-d3. Understanding the stability profile of this compound is critical for ensuring the accuracy and reliability of experimental results in research, particularly in environmental analysis and drug development. This document outlines the known degradation pathways, summarizes available stability data, and provides guidance on appropriate storage and handling.

Core Concepts of Stability

The stability of an analytical standard such as 2,4-D Methyl ester-d3 is its ability to resist chemical change over time. Degradation can be influenced by several factors, including temperature, humidity, light, and pH. The primary degradation pathways for 2,4-D esters are hydrolysis, photolysis, and microbial degradation. While specific quantitative data for the deuterated methyl ester is limited in publicly available literature, the general behavior of 2,4-D esters provides a strong indication of its stability characteristics.

Recommended Storage Conditions

To ensure the long-term integrity of 2,4-D Methyl ester-d3, proper storage is essential. Based on supplier recommendations and general chemical principles, the following conditions are advised:

-

Neat (Solid) Compound: Store at room temperature in a well-sealed container, protected from light and moisture.

-

In Solution (e.g., in Acetonitrile): Store at 2-8°C in a tightly sealed, light-protecting vial.

Under these conditions, the compound is considered to be stable. However, it is recommended to re-analyze the purity of the standard after three years to ensure its integrity.

Quantitative Stability Data

| Parameter | Matrix/Condition | Compound | Half-life/Degradation Rate |

| Hydrolysis | Alkaline conditions (pH 9) | 2-ethylhexyl (EH) ester | 2.2 days[1] |

| Neutral conditions (pH 7) | 2-ethylhexyl (EH) ester | 48 days[1] | |

| Photolysis | Aqueous solution (aerobic) | 2,4-D acid | 4.5 days[1] |

| Vapor-phase (reaction with hydroxyl radicals) | 2,4-D | ~19 hours[2] | |

| Biodegradation | Soil (general) | 2,4-D esters | Rapidly hydrolyzed (>72% within 72 hours)[1] |

| Soil (aerobic mineral) | 2,4-D acid | 6.2 days[3] | |

| Natural waters | 2,4-D DMA salt | 1.1 to 20 days[1] |

Degradation Pathways

The primary mechanisms through which 2,4-D Methyl ester-d3 may degrade are outlined below.

Caption: Major degradation pathways for 2,4-D Methyl ester-d3.

Experimental Protocol: Accelerated Stability Study

To assess the stability of 2,4-D Methyl ester-d3, an accelerated stability study can be performed. This involves subjecting the compound to stress conditions to predict its shelf life under recommended storage conditions.

Objective: To determine the degradation kinetics of 2,4-D Methyl ester-d3 under elevated temperature and humidity.

Materials:

-

2,4-D Methyl ester-d3 analytical standard

-

HPLC-grade acetonitrile (B52724)

-

Calibrated stability chambers

-

HPLC system with a suitable column (e.g., C18) and UV detector

-

pH meter

-

Class A volumetric flasks and pipettes

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of 2,4-D Methyl ester-d3 in acetonitrile at a known concentration (e.g., 1 mg/mL).

-

Aliquot the stock solution into amber glass vials, ensuring a tight seal.

-

-

Stress Conditions:

-

Place the vials in stability chambers set to the following conditions:

-

40°C / 75% Relative Humidity (RH)

-

50°C / 75% RH

-

60°C / 75% RH

-

A control set stored at the recommended condition (2-8°C).

-

-

-

Time Points:

-

Withdraw samples at predetermined intervals (e.g., 0, 1, 2, 4, and 8 weeks).

-

-

Analysis:

-

At each time point, analyze the samples by a validated stability-indicating HPLC method.

-

Quantify the peak area of the parent compound and any significant degradation products.

-

-

Data Analysis:

-

Calculate the percentage of the remaining 2,4-D Methyl ester-d3 at each time point for each condition.

-

Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) for each condition.

-

Use the Arrhenius equation to plot the natural logarithm of the rate constants versus the inverse of the absolute temperature to determine the activation energy for the degradation.

-

Extrapolate the degradation rate at the recommended storage temperature (2-8°C) to predict the shelf life.

-

Caption: Workflow for an accelerated stability study of 2,4-D Methyl ester-d3.

References

An In-depth Technical Guide to the Safety and Handling of 2,4-D Methyl ester-d3-1

This guide provides comprehensive safety data and handling precautions for 2,4-D Methyl ester-d3-1, intended for researchers, scientists, and professionals in drug development. For the purposes of this safety guide, the toxicological and safety data for the non-deuterated form, 2,4-D methyl ester and its parent compound 2,4-D, are used as a proxy, as the isotopic labeling is not expected to alter the chemical hazards significantly.

Hazard Identification and Classification

2,4-D Methyl ester is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[1] It is crucial to understand the associated hazards to ensure safe handling.

GHS Hazard Statements:

-

H318: Causes serious eye damage.[2]

-

H335: May cause respiratory irritation.[2]

-

H412: Harmful to aquatic life with long lasting effects.[2]

The International Agency for Research on Cancer (IARC) has classified 2,4-D as "possibly carcinogenic to humans" (Group 2B).[2][5]

Hazard Response Workflow

Caption: Workflow for first aid response to different exposure routes.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for safe storage and handling.

| Property | Value |

| Chemical Formula | C₉H₅D₃Cl₂O₃ |

| Molecular Weight | 238.08 g/mol [6] |

| Appearance | Solid[3] |

| Melting Point | 136 - 140 °C (for 2,4-D)[2] |

| Vapor Pressure | 0.0023 mmHg[3][7] |

| CAS Number | 358731-20-1 (for d3 labeled compound)[6] |

| Unlabeled CAS Number | 1928-38-7[6] |

Toxicological Data

The following tables summarize the acute toxicity data for 2,4-D and its various forms. These values should be considered during risk assessments.

Acute Oral Toxicity

| Test Animal | LD₅₀ Value (mg/kg) | Chemical Form |

| Rat | 639 - 1646[8] | Various forms |

| Mouse | 138[8] | 2,4-D |

Acute Dermal Toxicity

| Test Animal | LD₅₀ Value (mg/kg) | Chemical Form |

| Rabbit | 1829 to >2000[8] | Various forms |

Acute Inhalation Toxicity

| Test Animal | LC₅₀ Value (mg/L) | Chemical Form |

| Rat | 0.78 to >5.4[8] | Various forms |

Experimental Protocols and Handling Precautions

Strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][9]

-

Eyewash and Shower: An emergency eyewash station and safety shower must be readily accessible in the work area.[1]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following provides general guidance.

| Protection Type | Specification |

| Eye/Face | Wear chemical safety goggles or a face shield. Approved under standards such as NIOSH (US) or EN 166 (EU).[4][10] |

| Skin | Wear chemical-resistant gloves (e.g., nitrile rubber).[4] Wear a lab coat, long-sleeved shirt, and long pants to prevent skin contact.[11] |

| Respiratory | If ventilation is inadequate or for spill cleanup, use a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter (N95, R95, P95 or better).[12] |

PPE Selection Logicdot

References

- 1. fs1.agrian.com [fs1.agrian.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 2,4-D-Methyl | C9H8Cl2O3 | CID 1488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hpc-standards.com [hpc-standards.com]

- 5. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. 2,4-D-methyl ester - Hazardous Agents | Haz-Map [haz-map.com]

- 8. 2,4-D Technical Fact Sheet [npic.orst.edu]

- 9. chemos.de [chemos.de]

- 10. 2,4-DICHLOROPHENOXYACETIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. fbn.com [fbn.com]

- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - 2,4-D [cdc.gov]

The Role of Deuterated 2,4-D in Modern Environmental Analysis: A Technical Guide

Introduction

The herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) is one of the most widely used pesticides globally for the control of broadleaf weeds in agricultural and non-agricultural settings.[1][2] Its extensive use, however, raises concerns about its potential environmental impact, including the contamination of soil, surface water, and groundwater.[1] Accurate and precise quantification of 2,4-D in environmental matrices is therefore crucial for monitoring its fate, transport, and potential risks to ecosystems and human health. This technical guide provides an in-depth overview of the application of deuterated 2,4-D as an internal standard in the isotope dilution mass spectrometry (IDMS) method for the robust and reliable analysis of 2,4-D in environmental research.

The Principle of Isotope Dilution Mass Spectrometry with Deuterated 2,4-D

Isotope dilution mass spectrometry is a powerful analytical technique that utilizes a stable isotope-labeled version of the analyte of interest as an internal standard. In the context of 2,4-D analysis, a known amount of deuterated 2,4-D (e.g., 2,4-D-d3) is added to the environmental sample at the beginning of the analytical procedure. Deuterated 2,4-D is an ideal internal standard because it is chemically identical to the native 2,4-D, meaning it behaves similarly during sample extraction, cleanup, and chromatographic separation. However, it is distinguishable by its higher mass due to the presence of deuterium (B1214612) atoms.

By measuring the ratio of the signal intensity of the native 2,4-D to the deuterated 2,4-D using a mass spectrometer, any loss of the analyte during the sample preparation process can be accurately compensated for. This approach significantly improves the accuracy and precision of the quantification by minimizing the effects of sample matrix interference and variations in extraction efficiency.

Applications in Environmental Research

The use of deuterated 2,4-D as an internal standard is applicable to a wide range of environmental matrices, including:

-

Water Samples: Monitoring of drinking water, groundwater, and surface water for 2,4-D contamination.

-

Soil and Sediment: Assessing the persistence and mobility of 2,4-D in terrestrial and aquatic environments.

-

Biota: Investigating the bioaccumulation of 2,4-D in organisms.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the analysis of 2,4-D in environmental samples. While some studies utilize other isotopically labeled standards, the principles and expected performance are directly comparable to methods employing deuterated 2,4-D.

Table 1: Recovery of 2,4-D in Water Samples

| Analytical Method | Internal Standard | Matrix | Fortification Level | Mean Recovery (%) | Reference |

| LC-MS/MS | Deuterated 2,4-D | Natural Spring Water | 100 ng/L | 107 - 117 | [3] |

| HPLC-MS/MS | Not specified | Paddy Field Water | 1-100 µg/L | 85.2 - 90.85 | [4] |

| LLE-LTP-HPLC-DAD | Not specified | Water | 2.0 - 26.0 µg L-1 | ~100 ± 3 | [1] |

| QuEChERS-HPLC-DAD | Not specified | Water | 3.1 - 40.6 µg L-1 | ~100 ± 3 | [1] |

| SALLE-HPLC-UV | Not specified | Water | 0.1, 2, and 30 µg/L | 98.2 - 104 | [2] |

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for 2,4-D in Water Samples

| Analytical Method | Internal Standard | LOD | LOQ | Reference |

| UPLC-MS/MS | Deuterated 2,4-D | 2.5 ng/L | Not specified | [3] |

| HPLC-MS/MS | Not specified | 0.4 µg/L | 1.0 µg/L | [4] |

| LLE-LTP-HPLC-DAD | Not specified | Not specified | 2.0 µg L-1 | [1] |

| QuEChERS-HPLC-DAD | Not specified | Not specified | 3.1 µg L-1 | [1] |

| SALLE-HPLC-UV | Not specified | 0.004 µg/L | 0.01 µg/L | [2] |

| LC/MS/MS | Not specified | 0.03 µg/L | 0.10 µg/L | [5] |

Table 3: Recovery of 2,4-D in Soil and Sediment Samples

| Analytical Method | Internal Standard | Matrix | Fortification Level | Mean Recovery (%) | Reference |

| LC-MS/MS | 13C-2,4-D | Soil | Not specified | 87 - 98 | [6] |

| LC-MS/MS | Not specified | Soybean and Corn | 10, 100, and 500 ng/g | 86 - 107 | [7][8] |

Table 4: Limits of Detection (LOD) and Quantification (LOQ) for 2,4-D in Soil and Sediment Samples

| Analytical Method | LOQ |

| LC-MS/MS | 0.0019 ppm (mg/kg) |

| GC-MSD | 0.010 ppm (mg/kg) |

Experimental Protocols

The following sections provide detailed methodologies for the analysis of 2,4-D in water and soil samples using a deuterated internal standard.

Analysis of 2,4-D in Water Samples by UPLC-MS/MS with Deuterated 2,4-D Internal Standard

This protocol is based on the direct analysis of acidic herbicides in drinking water.

1. Sample Preparation and Fortification:

-

Collect water samples in appropriate containers.

-

For calibration standards, use high-purity water (e.g., Milli-Q).

-

Add a known concentration of deuterated 2,4-D internal standard to all samples, calibration standards, and quality control samples.

2. Chromatographic Separation:

-

System: ACQUITY UPLC I-Class System.[3]

-

Column: ACQUITY UPLC BEH C18, 2.1 x 100 mm.[3]

-

Mobile Phase: A linear gradient of water and acetonitrile (B52724) with 0.5% formic acid.[3]

-

Run Time: 5 minutes.[3]

3. Mass Spectrometric Detection:

-

System: Xevo TQ-S Mass Spectrometer.[3]

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) of precursor and product ions for both native and deuterated 2,4-D.

Analysis of 2,4-D in Soil Samples by LC-MS/MS

This protocol describes a general procedure for the extraction and analysis of 2,4-D from soil, incorporating an isotopically labeled internal standard.

1. Sample Preparation and Extraction:

-

Weigh a homogenized soil sample (e.g., 10 g) into a centrifuge tube.

-

Add a known amount of deuterated 2,4-D internal standard.

-

Add extraction solvent (e.g., a mixture of methanol (B129727) and water with 5% acetic acid).

-

Vortex, sonicate, and centrifuge the sample.

-

Collect the supernatant. Repeat the extraction process on the soil pellet and combine the supernatants.

2. Extract Cleanup (Solid-Phase Extraction - SPE):

-

Condition an SPE cartridge (e.g., Oasis MCX) with methanol and acidified water.[5]

-

Load the sample extract onto the cartridge.

-

Wash the cartridge with acidified water to remove interferences.

-

Elute the analytes (2,4-D and deuterated 2,4-D) with a mixture of acetonitrile and methanol containing 0.1% acetic acid.[5]

-

Evaporate the eluate to near dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

The chromatographic and mass spectrometric conditions would be similar to those described for water analysis, with potential modifications to the gradient and MRM transitions to optimize for the soil extract matrix.

Visualizations

Isotope Dilution Mass Spectrometry Workflow

Caption: A flowchart illustrating the key steps in the quantification of 2,4-D using the isotope dilution method.

Environmental Fate of 2,4-D

Caption: A diagram showing the primary pathways of 2,4-D's movement and degradation in the environment.

Logical Relationship of Internal Standard in Quantification

References

- 1. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 2. deswater.com [deswater.com]

- 3. waters.com [waters.com]

- 4. scielo.br [scielo.br]

- 5. epa.gov [epa.gov]

- 6. Quantification of 2,4-D on solid-phase exposure sampling media by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. regsci-ojs-tamu.tdl.org [regsci-ojs-tamu.tdl.org]

- 8. Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry | Journal of Regulatory Science [regsci-ojs-tamu.tdl.org]

The Dawn of a New Era in Weed Control: A Technical Guide to 2,4-D Herbicide

An in-depth exploration of the historical development, chemical synthesis, mechanism of action, and widespread application of (2,4-dichlorophenoxy)acetic acid (2,4-D), a foundational selective herbicide that revolutionized agriculture. This guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive technical overview of this pivotal agrochemical.

A Historical Perspective: From Wartime Discovery to Agricultural Staple

The story of 2,4-D begins during the tumultuous period of World War II. British and American scientists, independently and under the veil of wartime secrecy, were investigating plant growth regulators for potential agricultural and military applications. At the Rothamsted Experimental Station in the UK, a team led by Judah Hirsch Quastel was exploring the effects of synthetic auxins, plant hormones that control growth and development.[1][2] Concurrently, researchers in the United States were also exploring similar compounds.

The key breakthrough came with the synthesis of 2,4-dichlorophenoxyacetic acid. Robert Pokorny at the C.B. Dolge Company in Westport, Connecticut, published its synthesis in 1941.[3] Subsequent research revealed its remarkable property as a selective herbicide: at low concentrations, it could effectively kill broadleaf weeds while leaving grasses, such as vital cereal crops, largely unharmed.[4][5]

Following the war, 2,4-D was commercially introduced in 1945 by the American Chemical Paint Company under the trade name "Weedone".[6] Its impact on agriculture was immediate and profound, offering a cost-effective and efficient method for weed control that significantly boosted crop yields.[4] This marked the dawn of the modern era of chemical weed management.

A significant chapter in the history of 2,4-D is its association with "Agent Orange," a defoliant used during the Vietnam War. Agent Orange was a mixture of 2,4-D and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T).[2] The toxicity concerns surrounding Agent Orange were primarily due to the contamination of 2,4,5-T with the highly toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a byproduct of its manufacturing process.[2][7] Modern manufacturing processes for 2,4-D have been refined to eliminate dioxin contamination.[2]

Chemical Synthesis of 2,4-D

The industrial production of 2,4-D is primarily achieved through the condensation of 2,4-dichlorophenol (B122985) with chloroacetic acid.[8][9]

Experimental Protocol: Laboratory Synthesis of 2,4-Dichlorophenoxyacetic Acid

This protocol outlines a common laboratory-scale synthesis of 2,4-D.

Materials:

-

2,4-Dichlorophenol

-

Chloroacetic acid

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Water

-

Reaction flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

pH meter or pH paper

-

Buchner funnel and filter paper

-

Ice bath

Procedure:

-

Preparation of Sodium 2,4-Dichlorophenoxide:

-

In a reaction flask, dissolve a specific molar equivalent of 2,4-dichlorophenol in an aqueous solution of sodium hydroxide. The reaction is exothermic and should be cooled as needed.

-

-

Condensation Reaction:

-

To the solution of sodium 2,4-dichlorophenoxide, add a molar equivalent of chloroacetic acid.

-

Heat the mixture to reflux (approximately 100°C) with continuous stirring for a designated period (e.g., 2-4 hours) to facilitate the condensation reaction.

-

-

Acidification and Precipitation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly add hydrochloric acid to the reaction mixture while stirring until the pH reaches approximately 2-3. This will protonate the sodium salt of 2,4-D, causing the free acid to precipitate out of the solution.

-

-

Isolation and Purification:

-

Cool the mixture in an ice bath to maximize the precipitation of 2,4-D.

-

Collect the solid precipitate by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold water to remove any unreacted starting materials and inorganic salts.

-

Dry the purified 2,4-D product in a desiccator or a low-temperature oven.

-

Mechanism of Action: A Synthetic Auxin's Lethal Embrace

2,4-D functions as a synthetic auxin, mimicking the action of the natural plant hormone indole-3-acetic acid (IAA).[6][10] In susceptible broadleaf plants, 2,4-D overwhelms the natural hormonal balance, leading to uncontrolled and disorganized growth.[5] This ultimately results in the death of the plant. Grasses are generally tolerant to 2,4-D due to differences in their anatomy, physiology, and metabolism, which limit the translocation and accumulation of the herbicide at toxic levels.

The signaling pathway initiated by 2,4-D involves its binding to auxin receptors, primarily the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs.[10] This binding event triggers a cascade of molecular events that lead to the degradation of Aux/IAA transcriptional repressors. The removal of these repressors allows for the expression of auxin-responsive genes, which in turn leads to the observed physiological effects of uncontrolled cell division, elongation, and ultimately, plant death.[10]

Applications and Formulations

2,4-D is a versatile herbicide used in a wide range of applications, including:

-

Agriculture: Control of broadleaf weeds in cereal crops (wheat, corn, barley, oats, rice), sorghum, and sugarcane.[6][11]

-

Turf and Lawns: Management of common broadleaf weeds such as dandelions, clover, and plantain in residential lawns, golf courses, and parks.[12]

-

Forestry: Control of unwanted broadleaf vegetation to promote the growth of coniferous trees.[11]

-

Aquatic Weed Control: Management of invasive broadleaf aquatic weeds in ponds, lakes, and reservoirs.[11]

2,4-D is available in various formulations, each with specific properties affecting its application and environmental behavior. The most common forms are:

-

Amine Salts: These are water-soluble and less volatile than esters, making them a safer option in areas where drift to sensitive crops is a concern.[11]

-

Esters: These formulations are more readily absorbed by the waxy cuticle of plant leaves and are generally more effective on hard-to-kill weeds. However, they are more volatile and can pose a higher risk of off-target drift.[11]

Table 1: Recommended Application Rates of 2,4-D for Selected Uses

| Crop/Use Site | Target Weeds | Typical Application Rate (acid equivalent per acre) |

| Wheat, Barley, Rye | Annual broadleaf weeds | 0.33 to 0.75 lbs |

| Perennial broadleaf weeds | 0.67 to 1.33 lbs | |

| Corn (Post-emergence) | Susceptible broadleaf weeds | 0.25 to 0.5 lbs |

| Turf (Established) | Dandelions, Plantain, Clover | 1 to 1.5 lbs |

Note: Application rates can vary depending on the specific product formulation, weed species, growth stage, and environmental conditions. Always consult the product label for specific instructions.[13][14][15]

Efficacy and Environmental Fate

2,4-D is highly effective against a broad spectrum of broadleaf weeds.

Table 2: Efficacy of 2,4-D on Common Broadleaf Weeds

| Weed Species | Scientific Name | Efficacy Rating |

| Dandelion | Taraxacum officinale | Excellent |

| Common Lambsquarters | Chenopodium album | Good to Excellent |

| Pigweed species | Amaranthus spp. | Good to Excellent |

| Common Ragweed | Ambrosia artemisiifolia | Good |

| Canada Thistle | Cirsium arvense | Fair to Good (requires repeated applications) |

| Field Bindweed | Convolvulus arvensis | Fair (suppression) |

The environmental fate of 2,4-D is a critical aspect of its use. It is primarily degraded in the environment by microbial metabolism.[5] The persistence of 2,4-D in soil and water is generally low.

Table 3: Environmental Half-Life of 2,4-D

| Environment | Half-Life | Conditions |

| Aerobic Soil | 6.2 - 10 days | Varies with soil type, moisture, and temperature.[3][5][6] |

| Anaerobic Soil | Longer than aerobic | Slower degradation in the absence of oxygen. |

| Aerobic Aquatic | ~15 days | Microbial degradation is the primary pathway.[3][6] |

| Anaerobic Aquatic | 41 - 333 days | More persistent in anaerobic sediments.[3][6] |

Toxicological Profile

The acute toxicity of 2,4-D to mammals is considered low to moderate.

Table 4: Acute Oral Toxicity of 2,4-D (Acid)

| Animal | LD₅₀ (mg/kg body weight) |

| Rat | 375 - 666 |

| Mouse | 368 |

| Dog | 100 |

| Rabbit | 400 - 800 |

Data compiled from various toxicological studies.[16]

Experimental Protocol: Acute Oral Toxicity Assessment (Adapted from OECD Guideline 423)

This protocol provides a general framework for assessing the acute oral toxicity of a substance like 2,4-D.

Objective: To determine the acute oral toxicity of a test substance and to obtain information on the health hazards likely to arise from a single oral exposure.

Principle: A stepwise procedure is used where a single dose of the substance is administered orally to a small group of animals. The response of the animals determines the subsequent dose level for the next group.

Procedure:

-

Test Animals: Healthy, young adult rodents (e.g., rats or mice) of a single sex (typically females) are used.

-

Housing and Feeding: Animals are housed in appropriate conditions with access to food and water.

-

Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., water, corn oil).

-

Administration: The substance is administered in a single dose by gavage.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

-

Data Analysis: The results are used to classify the substance according to its acute oral toxicity.

Analytical Methods for Detection

The detection and quantification of 2,4-D residues in environmental samples are crucial for monitoring and regulatory purposes. Common analytical techniques include:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for detecting 2,4-D after derivatization to a more volatile form.[12]

-

High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of 2,4-D in various matrices, often coupled with UV or mass spectrometry detection.[17]

Experimental Protocol: Determination of 2,4-D in Water by GC-MS (General Overview)

Objective: To quantify the concentration of 2,4-D in a water sample.

Procedure:

-

Sample Collection and Preservation: Collect a representative water sample and preserve it according to standard protocols (e.g., acidification and refrigeration).

-

Extraction:

-

Acidify the water sample to a low pH (e.g., <2) to convert 2,4-D to its non-ionized form.

-

Extract the 2,4-D from the water using a suitable organic solvent (e.g., diethyl ether or dichloromethane) via liquid-liquid extraction or solid-phase extraction (SPE).

-

-

Derivatization:

-

Evaporate the organic solvent to concentrate the extract.

-

Derivatize the 2,4-D to a more volatile ester form (e.g., methyl ester) using a derivatizing agent (e.g., diazomethane (B1218177) or BF₃-methanol).

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph equipped with a mass spectrometer.

-

The GC separates the components of the sample, and the MS detects and quantifies the 2,4-D ester based on its characteristic mass-to-charge ratio.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of derivatized 2,4-D.

-

Determine the concentration of 2,4-D in the original water sample by comparing its response to the calibration curve.

-

Conclusion

From its discovery in the 1940s to its continued widespread use today, 2,4-D has remained a cornerstone of chemical weed control. Its selective action against broadleaf weeds revolutionized agricultural practices and has played a significant role in ensuring global food security. A thorough understanding of its history, chemistry, mode of action, and environmental behavior is essential for its responsible and effective use. As agricultural challenges evolve, the legacy of 2,4-D serves as a powerful example of the impact of chemical innovation on modern society.

References

- 1. CN104447290A - Method for preparing 2,4-dichlorophenoxyacetic acid - Google Patents [patents.google.com]

- 2. CN105622396A - 2,4-dichlorophenoxyacetic acid preparation method - Google Patents [patents.google.com]

- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 4. epa.gov [epa.gov]

- 5. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 6. epa.gov [epa.gov]

- 7. fao.org [fao.org]

- 8. publications.iarc.who.int [publications.iarc.who.int]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. Process for the preparation of 2,4-dichlorophenoxyacetic acid - Patent 0509518 [data.epo.org]

- 11. oecd.org [oecd.org]

- 12. epa.gov [epa.gov]

- 13. scribd.com [scribd.com]

- 14. alsenvironmental.co.uk [alsenvironmental.co.uk]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. ВОИС - Поиск по национальным патентным фондам и фондам PCT [patentscope.wipo.int]

- 17. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols for the Quantification of 2,4-D using 2,4-D Methyl ester-d3 as an Internal Standard in GC-MS

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of 2,4-Dichlorophenoxyacetic acid (2,4-D) in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with 2,4-D Methyl ester-d3 as an internal standard. The use of a stable isotope-labeled internal standard is a robust technique that corrects for variations in sample preparation and instrument response, leading to high accuracy and precision.

Introduction

2,4-D is a widely used herbicide for the control of broadleaf weeds.[1] Its widespread use necessitates sensitive and accurate analytical methods for monitoring its presence in environmental samples, agricultural products, and for exposure assessment in human health studies. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the determination of 2,4-D. Due to its polar nature, 2,4-D is typically derivatized to a more volatile form, commonly the methyl ester, prior to GC-MS analysis.

The isotope dilution technique, employing a stable isotope-labeled internal standard, is the gold standard for quantitative analysis. 2,4-D Methyl ester-d3, in which three hydrogen atoms on the methyl group are replaced by deuterium (B1214612), is an ideal internal standard for this application. It behaves nearly identically to the unlabeled 2,4-D methyl ester during extraction, derivatization, and chromatography, but is distinguishable by its mass-to-charge ratio in the mass spectrometer. This allows for accurate quantification by correcting for any analyte loss during sample processing and for variations in injection volume and instrument response.

Experimental Protocols

Sample Preparation: Extraction and Derivatization

The following is a general protocol for the extraction of 2,4-D from a water sample and its subsequent derivatization to 2,4-D methyl ester. This protocol may need to be adapted based on the specific matrix (e.g., soil, food, biological fluids).

Materials:

-

Water sample

-

2,4-D Methyl ester-d3 internal standard solution (concentration to be determined based on expected analyte concentration)

-

Hydrochloric acid (HCl)

-

Sodium sulfate (B86663) (anhydrous)

-

Diazomethane (B1218177) or other methylating agent (e.g., BF3/methanol)

-

Nitrogen gas for evaporation

-

Glassware: separatory funnel, vials, etc.

Procedure:

-

Sample Acidification: To a known volume of the water sample (e.g., 100 mL), add a precise amount of the 2,4-D Methyl ester-d3 internal standard solution. Acidify the sample to a pH of less than 2 with hydrochloric acid. This ensures that the 2,4-D is in its acidic form, which is more readily extractable into an organic solvent.

-

Liquid-Liquid Extraction: Transfer the acidified sample to a separatory funnel. Add a portion of dichloromethane (e.g., 30 mL) and shake vigorously for 2-3 minutes, periodically venting the funnel. Allow the layers to separate and collect the organic (bottom) layer. Repeat the extraction two more times with fresh portions of dichloromethane.

-

Drying: Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.

-

Concentration: Evaporate the extract to a small volume (e.g., 1-2 mL) under a gentle stream of nitrogen at room temperature.

-

Derivatization (Methylation): It is crucial to convert the 2,4-D acid to its more volatile methyl ester for GC analysis. This can be achieved using various methylating agents.

-

Using Diazomethane (Caution: Diazomethane is explosive and carcinogenic. Handle with extreme care in a well-ventilated fume hood). Add freshly prepared diazomethane solution dropwise to the concentrated extract until a faint yellow color persists. Let the reaction proceed for about 10 minutes. Gently bubble nitrogen through the solution to remove excess diazomethane.

-

Using BF3/Methanol (B129727): Add 1 mL of 14% boron trifluoride in methanol to the concentrated extract. Heat the mixture at 60°C for 30 minutes. After cooling, add water and extract the 2,4-D methyl ester into hexane (B92381).

-

-

Final Volume Adjustment: Adjust the final volume of the derivatized extract to a known volume (e.g., 1 mL) with a suitable solvent like hexane or toluene. The sample is now ready for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of 2,4-D methyl ester. These may need to be optimized for your specific instrument and column.

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temperature 60°C, hold for 1 min, ramp to 180°C at 20°C/min, then ramp to 280°C at 10°C/min, hold for 5 min.[2] |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Transfer Line Temp. | 280°C |

| Ion Source Temp. | 230°C |

Data Presentation

Selected Ion Monitoring (SIM) Parameters

For accurate quantification using an isotope dilution method, it is essential to monitor specific ions for both the analyte (2,4-D methyl ester) and the internal standard (2,4-D Methyl ester-d3). The following table provides the recommended ions to be monitored.

| Compound | Role | Quantitation Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| 2,4-D methyl ester | Analyte | 234 | 236 | 199 |

| 2,4-D Methyl ester-d3 | Internal Standard | 237 | 239 | 202 |

Note: The ions for 2,4-D Methyl ester-d3 are predicted based on a +3 amu shift from the unlabeled compound due to the three deuterium atoms on the methyl group. It is recommended to confirm these ions by injecting a standard of 2,4-D Methyl ester-d3 and acquiring a full scan mass spectrum.

Quantitative Data Summary

The following table summarizes typical quantitative data that should be generated and evaluated for this method.

| Parameter | 2,4-D methyl ester | 2,4-D Methyl ester-d3 |

| Expected Retention Time (min) | ~8-12 | ~8-12 (slightly earlier) |

| Limit of Detection (LOD) | To be determined | N/A |

| Limit of Quantification (LOQ) | To be determined | N/A |

| Calibration Curve Range (ng/mL) | 1 - 100 | Constant concentration |

| Correlation Coefficient (r²) | >0.995 | N/A |

| Recovery (%) | 80 - 120 | N/A |

Note: Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in gas chromatography. This small retention time difference should be confirmed experimentally but typically does not affect quantification when using appropriate integration parameters.[3][4]

Mandatory Visualizations

Caption: Experimental workflow for the analysis of 2,4-D using an internal standard.

Caption: Logical relationship in isotope dilution analysis for quantification.

References

Application Note: High-Sensitivity Quantification of 2,4-D in Water Samples by LC-MS/MS

Audience: Researchers, scientists, and environmental monitoring professionals.

Abstract This application note details a sensitive and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 2,4-Dichlorophenoxyacetic acid (2,4-D) in various water matrices, including drinking, surface, and groundwater.[1] 2,4-D is a widely used herbicide, and monitoring its presence in water sources is crucial for environmental and public health.[2] The described protocol employs a straightforward sample preparation procedure followed by analysis using a triple quadrupole mass spectrometer, providing high selectivity and sensitivity suitable for regulatory compliance monitoring.[3][4]

Experimental Protocol

This protocol is designed for the quantitative determination of 2,4-D in water samples. The method utilizes direct injection, minimizing sample preparation time and potential analyte loss associated with extraction steps.[4]

Materials and Reagents

-

2,4-D analytical standard (Sigma-Aldrich or equivalent)

-

Acetonitrile (B52724) (HPLC or MS-grade)

-

Methanol (B129727) (HPLC or MS-grade)

-

Water (Ultrapure, 18.2 MΩ·cm)

-

Formic Acid (LC-MS grade)

-

PVDF Syringe Filters (0.2 µm)

Standard Preparation

-

Primary Stock Solution (1000 µg/mL): Accurately weigh and dissolve the 2,4-D analytical standard in methanol to create a 1000 µg/mL stock solution. Store at -18°C in an amber vial.[5]

-

Intermediate Stock Solution (10 µg/mL): Dilute the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to obtain a 10 µg/mL intermediate stock.[5]

-

Working Calibration Standards: Prepare a series of calibration standards by further diluting the intermediate stock solution with ultrapure water or a blank water matrix. A typical calibration range is 0.01 µg/L to 0.2 µg/L.[3]

Sample Preparation

-

Collect water samples in clean glass bottles. Store at 4°C if not analyzed immediately.

-

Allow samples to reach room temperature.

-

For each 10 mL aliquot of water sample, centrifuge to pellet any suspended solids.[3]

-

Transfer a 1.5 mL aliquot of the supernatant into an autosampler vial.[3]

-

Acidify the sample by adding 30 µL of 5% formic acid.[3]

-

Filter the acidified sample through a 0.2 µm PVDF syringe filter directly into a new autosampler vial for analysis.[2]

LC-MS/MS Method

The analysis is performed using a UPLC system coupled to a triple quadrupole mass spectrometer.

Liquid Chromatography (LC) Conditions

The following parameters provide a robust separation for 2,4-D.

| Parameter | Condition |

| LC System | Waters ACQUITY UPLC I-Class or equivalent |

| Column | Zorbax Eclipse XDB-C18 (2.1 x 150 mm, 3.5 µm) or equivalent[5] |

| Mobile Phase A | Water with 0.1% Formic Acid[5] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[5] |

| Flow Rate | 0.35 mL/min[5] |

| Injection Volume | 10 µL[1] |

| Column Temp. | 40 °C[6] |

| Gradient | Isocratic or gradient elution can be optimized. A typical gradient starts at 10-20% B, ramps to 95-100% B, holds, and re-equilibrates.[1][5] |

Mass Spectrometry (MS) Conditions

Analysis is conducted in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.

| Parameter | Condition |

| MS System | Waters Xevo TQ-XS, Agilent 6495, or Sciex API 5000 or equivalent[1][2] |

| Ionization Mode | Electrospray Ionization (ESI), Negative[5] |

| Capillary Voltage | -4500 V[6] |

| Source Temperature | 120 - 500 °C (must be optimized)[1][3] |

| Desolvation Gas Flow | 800 - 1000 L/hr (Nitrogen) |

| Collision Gas | Argon |

Data Presentation

MRM Transitions for 2,4-D

Two transitions are monitored for confident identification and quantification, adhering to regulatory guidelines.[1][5]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Function | Collision Energy (eV) |

| 2,4-D | 219.0 | 161.0 | Quantitation | 10 - 15 |

| 2,4-D | 221.0 | 163.0 | Confirmation | 10 - 15 |

Note: m/z 221 and 163 represent the chlorine-37 isotope peaks. An alternative confirmation transition is 219.0 -> 125.0.[1][5]

Method Performance Characteristics

The following table summarizes typical quantitative performance data for this method.

| Parameter | Typical Value |

| Limit of Detection (LOD) | 0.003 - 0.03 µg/L[1][7] |

| Limit of Quantification (LOQ) | 0.01 - 0.10 µg/L[1][7] |

| Linearity Range | 0.01 - 50 µg/L[7] |

| Correlation Coefficient (r²) | > 0.99 |

| Accuracy / Recovery | 70 - 120% in various water matrices[7][8] |

| Precision (%RSD) | ≤ 20% at the LOQ[4] |

Workflow Visualization

The overall experimental workflow from sample collection to final data analysis is illustrated below.

Caption: Experimental workflow for the LC-MS/MS analysis of 2,4-D in water.

Conclusion

The LC-MS/MS method presented offers a rapid, specific, and highly sensitive approach for the determination of 2,4-D in water samples. The minimal sample preparation reduces the risk of analyte loss and improves laboratory throughput.[4] The performance characteristics, including low detection limits and excellent accuracy and precision, demonstrate that this method is well-suited for routine environmental monitoring and for ensuring compliance with regulatory limits for pesticides in water.[7]

References

Application Note & Protocol: Quantification of 2,4-D Residues in Plant Tissues Using Isotope Dilution Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide for the control of broadleaf weeds in various agricultural and non-agricultural settings.[1][2] Its mode of action is as a synthetic auxin, which leads to uncontrolled cell division and growth in susceptible plants.[1][2][3] Due to its widespread use, there is a need for sensitive and accurate methods to quantify its residues in plant tissues for regulatory compliance, food safety, and environmental monitoring.

Isotope dilution analysis, particularly when coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a highly specific and sensitive technique for the quantification of organic molecules like 2,4-D.[4][5] This method involves the use of a stable isotope-labeled internal standard (e.g., ¹³C-2,4-D) which is chemically identical to the analyte of interest.[4] This internal standard is added to the sample at the beginning of the extraction process and corrects for any analyte loss during sample preparation and for matrix effects during LC-MS/MS analysis, thereby providing high accuracy and precision.[4][6]

This application note provides a detailed protocol for the extraction, cleanup, and quantification of 2,4-D residues in plant tissues using an isotope dilution LC-MS/MS method.

Signaling Pathway and Metabolism of 2,4-D in Plants

In sensitive plants, 2,4-D mimics natural auxins, leading to a cascade of events that result in uncontrolled growth and ultimately, plant death. The metabolic fate of 2,4-D in plants can involve several pathways, including conjugation to amino acids or glucose, and cleavage of the acetic acid side chain. In tolerant plants and genetically modified crops, metabolism of 2,4-D can be rapid, leading to detoxification.[7][8]

Caption: Metabolic and signaling pathway of 2,4-D in plants.

Experimental Workflow

The overall experimental workflow for the quantification of 2,4-D in plant tissues is depicted below. The process begins with sample homogenization, followed by the addition of the isotopically labeled internal standard. An extraction and cleanup procedure is then performed to isolate the analyte from the complex plant matrix. Finally, the extract is analyzed by LC-MS/MS.

Caption: Experimental workflow for 2,4-D analysis in plant tissues.

Detailed Experimental Protocol

Materials and Reagents

-

2,4-D analytical standard (≥99% purity)

-

¹³C₆-2,4-D (or other suitable isotopic variant) as internal standard (≥99% purity)

-

Methanol (B129727) (HPLC grade)[11]

-

Formic acid (LC-MS grade)[9]

-

Sodium hydroxide (B78521) (NaOH)

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX)[12]

-

Syringe filters (0.2 µm)

Sample Preparation and Extraction

-

Homogenization: Weigh approximately 2-5 g of the plant tissue sample into a centrifuge tube. For solid samples, homogenize to a fine powder using a mortar and pestle with liquid nitrogen.[11]

-

Internal Standard Spiking: Add a known amount of the ¹³C-2,4-D internal standard solution to each sample.

-

Alkaline Hydrolysis: To release any bound 2,4-D residues, add 15 mL of water and 300 µL of 5 N NaOH to the sample. Shake vigorously for 30 minutes.[9]

-

Acidification: Neutralize the sample by adding 300 µL of 5 N H₂SO₄.[9]

-

Liquid-Liquid Extraction:

-

Phase Separation: Transfer the upper acetonitrile layer to a clean tube.

Sample Cleanup (Optional, for complex matrices)

For samples with high levels of interfering compounds, an additional cleanup step using Solid-Phase Extraction (SPE) may be necessary.

-

SPE Cartridge Conditioning: Condition an Oasis MCX SPE cartridge with 1 mL of methanol followed by two 1 mL aliquots of 0.1 N HCl.[12]

-

Sample Loading: Apply the extracted sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 0.1 N HCl.

-

Elution: Elute the analytes with two 0.5 mL aliquots of a mixture of acetonitrile and methanol (80:20, v/v) containing 0.1% acetic acid.[12]

Final Sample Preparation

-

Evaporation: Evaporate the collected extract (either from liquid-liquid extraction or SPE) to near dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase composition (e.g., 1:1 acetonitrile:water).[9]

-

Filtration: Filter the reconstituted sample through a 0.2 µm syringe filter into an LC vial for analysis.

LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography system.

-

MS System: A triple quadrupole mass spectrometer.

-

Column: A C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 3.5 µm, 2.1x150mm).[13]

-

Mobile Phase A: Water with 0.1% formic acid.[13]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[13]

-

Gradient: A suitable gradient to separate 2,4-D from matrix interferences.

-

Ionization Mode: Negative electrospray ionization (ESI-).[9]

-

MRM Transitions: Monitor at least two transitions for both 2,4-D and its labeled internal standard for quantification and confirmation.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| 2,4-D | 219.0 | 161.0 | 163.0 |

| ¹³C₆-2,4-D | 225.0 | 167.0 | 169.0 |

Note: The specific m/z values may vary slightly depending on the isotopic purity of the standard and instrument calibration. The optimal collision energies and other MS parameters should be determined for the specific instrument being used.

Quantitative Data Summary

The performance of the method should be validated by assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD). The following table summarizes typical performance data for the analysis of 2,4-D in plant matrices.

| Parameter | Typical Value | Reference |

| Linearity (r²) | > 0.99 | [13] |

| Limit of Detection (LOD) | 0.003 - 0.03 µg/L | [10][12] |

| Limit of Quantification (LOQ) | 0.01 - 0.1 µg/L | [10][12] |

| Recovery | 85 - 115% | [9][10] |

| Precision (%RSD) | < 15% | [9] |

Note: These values are indicative and may vary depending on the specific plant matrix, instrumentation, and laboratory conditions.

Conclusion

The isotope dilution LC-MS/MS method described provides a robust, sensitive, and accurate approach for the quantification of 2,4-D residues in plant tissues. The use of an isotopically labeled internal standard is crucial for compensating for matrix effects and procedural losses, ensuring high-quality data. This method is suitable for a wide range of applications, from regulatory monitoring to research in plant science and environmental analysis.

References

- 1. 2,4-D Technical Fact Sheet [npic.orst.edu]

- 2. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 3. 2,4-D Fact Sheet [npic.orst.edu]

- 4. academic.oup.com [academic.oup.com]

- 5. ovid.com [ovid.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. fao.org [fao.org]

- 9. regsci-ojs-tamu.tdl.org [regsci-ojs-tamu.tdl.org]

- 10. academic.oup.com [academic.oup.com]

- 11. ahri.uwa.edu.au [ahri.uwa.edu.au]

- 12. epa.gov [epa.gov]

- 13. chem.ubbcluj.ro [chem.ubbcluj.ro]

Application Notes and Protocols for the Sample Preparation of 2,4-D

This document provides detailed application notes and experimental protocols for the preparation of various sample matrices for the analysis of 2,4-Dichlorophenoxyacetic acid (2,4-D). The methods described are tailored for researchers, scientists, and professionals in drug development, focusing on techniques such as Solid-Phase Extraction (SPE), Salting-Out Assisted Liquid-Liquid Extraction (SALLE), QuEChERS, and Solid-Liquid Extraction (SLE).

Water Sample Preparation

The analysis of 2,4-D in water is critical for environmental monitoring. Due to its presence at trace levels, a pre-concentration step is typically required.[1] The choice of method depends on the water matrix complexity and desired detection limits.

Method 1: Solid-Phase Extraction (SPE)

Application Note: Solid-Phase Extraction is a highly effective technique for extracting and concentrating 2,4-D from aqueous samples like drinking, ground, and surface water.[2] The method involves passing the water sample through a solid sorbent cartridge that retains the analyte. Since 2,4-D is an acidic compound (pKa = 2.73), the sample is first acidified to ensure the molecule is in its neutral, protonated form, which enhances its retention on reverse-phase or mixed-mode sorbents.[2][3] The analyte is then eluted with a small volume of organic solvent, achieving significant concentration and sample cleanup.

Experimental Protocol: SPE for Water Samples This protocol is adapted from the method described for the determination of 2,4-D in drinking, ground, and surface water.[2]

-

Sample Acidification: Take a 40 mL water sample in a glass vial and add 1.0 mL of 2 N hydrochloric acid (HCl). Shake the sample for a minimum of 30 minutes.[2]

-

SPE Cartridge Conditioning:

-

Use an Oasis MCX (60 mg, 3-mL) solid-phase extraction cartridge.[2]

-

Pre-condition the cartridge by passing 1 mL of methanol (B129727), followed by two 1 mL aliquots of 0.1 N HCl, using a full vacuum.[2]

-

-

Sample Loading: Apply the acidified sample to the conditioned SPE cartridge at a flow rate of approximately 1 mL/min. Discard the eluate.[2]

-

Cartridge Washing:

-

Elution:

-

Elute the retained analytes by passing two 0.5 mL aliquots of a solution of acetonitrile (B52724):methanol (80:20, v/v) containing 0.1% acetic acid.[2]

-

Apply a full vacuum for 10 seconds between solvent additions.[2]

-

-

Concentration and Reconstitution:

Caption: Solid-Phase Extraction (SPE) workflow for 2,4-D in water.

Quantitative Data Summary: SPE for Water Samples

| Parameter | Value | Matrix | Analytical Method | Reference |

| Limit of Quantification (LOQ) | 0.10 µg/L | Drinking, Ground, Surface Water | LC-MS/MS | [2] |

| Limit of Detection (LOD) | ~0.03 µg/L | Ground and Surface Water | Flow Injection Immunoanalysis | [4] |

| Mean Recoveries | <70% to >90% (Matrix Dependent) | Tap, Ground, Surface Water | LC-MS/MS | [2] |

Method 2: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

Application Note: SALLE is a rapid and efficient alternative to traditional LLE for extracting polar compounds like 2,4-D from water.[1] The method works by adding a water-miscible organic solvent (e.g., acetonitrile) to the aqueous sample, followed by the addition of a high concentration of salt (e.g., sodium chloride).[1][5] The salt decreases the miscibility of the organic solvent in water, inducing the formation of two distinct phases. 2,4-D partitions into the organic layer, which can then be directly analyzed.[1] Adjusting the sample to an acidic pH is crucial to ensure 2,4-D is in its non-polar, extractable form.[5]

Experimental Protocol: SALLE for Water Samples This protocol is based on the method developed by Rouhollah and Rezvan (2020).[1]

-

Sample Preparation: Take a 4 mL aliquot of the water sample in a screw-cap glass test tube.[1] Adjust the sample pH to 2 using 0.02 M HCl.[1]

-

Solvent Addition: Add 1 mL of acetonitrile to the pH-adjusted sample.[1]

-

Salting-Out: Add 5 mL of a salting-out solution (5% w/v sodium chloride).[1]

-

Extraction: Vortex the mixture vigorously at 3,000 rpm for 3 minutes to facilitate phase separation and extraction of 2,4-D into the acetonitrile layer.[1]

-

Sample Collection: Carefully collect the upper organic phase (acetonitrile) for analysis by HPLC.[1]

Caption: SALLE workflow for 2,4-D analysis in water samples.

Quantitative Data Summary: SALLE for Water Samples

| Parameter | Value | Matrix | Analytical Method | Reference |

| Limit of Detection (LOD) | 0.004 µg/L | Water | HPLC-UV | [1] |

| Limit of Quantification (LOQ) | 0.01 µg/L | Water | HPLC-UV | [1] |

| Recovery | 95.98% - 115% | Real Water Samples | HPLC-UV | [1] |

| Relative Standard Deviation (RSD) | 0.19% - 6.72% | Spiked Water | HPLC-UV | [1] |

| Extraction Efficiency | 99.69% | Water | HPLC-UV | [1] |

Soil and Sediment Sample Preparation

Extracting 2,4-D from complex solid matrices like soil requires robust methods to release the analyte from soil particles.

Method 3: Solid-Liquid Extraction (SLE) with Sonication

Application Note: This method is designed for the simultaneous extraction of 2,4-D and its main degradation product, 2,4-dichlorophenol (B122985) (2,4-DCP), from soil.[6] The protocol uses acidification to protonate the analytes, followed by extraction with an organic solvent (dichloromethane) aided by sonication to enhance the disruption of soil aggregates and improve extraction efficiency.[6][7]

Experimental Protocol: SLE for Soil Samples This protocol is adapted from de Amarante Jr et al. (2003).[6]

-

Sample Preparation: Weigh a sample of soil and acidify it.

-

Extraction:

-

Add dichloromethane (B109758) to the soil sample.[6]

-

Place the sample in an ultrasound system for 1 hour to extract the analytes.[6]

-

Perform the extraction step twice.[6]

-

-